Ethyl N-(3-{[(benzyloxy)carbonyl]amino}propoxy)ethanimidate
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Overview
Description
Ethyl N-(3-{[(benzyloxy)carbonyl]amino}propoxy)ethanimidate is an organic compound with a complex structure that includes multiple functional groups such as aromatic rings, ethers, and carbamates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-(3-{[(benzyloxy)carbonyl]amino}propoxy)ethanimidate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the reaction of ethyl ethanimidate with a benzyloxycarbonyl-protected amino propoxy compound under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(3-{[(benzyloxy)carbonyl]amino}propoxy)ethanimidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl N-(3-{[(benzyloxy)carbonyl]amino}propoxy)ethanimidate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl N-(3-{[(benzyloxy)carbonyl]amino}propoxy)ethanimidate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-(3-{[(benzyloxy)carbonyl]amino}propoxy)ethanecarboximidate
- Ethyl N-(3-{[(benzyloxy)carbonyl]amino}propoxy)ethanamide
Uniqueness
Compared to similar compounds, it may offer advantages in terms of stability, reactivity, or biological activity .
Biological Activity
Ethyl N-(3-{[(benzyloxy)carbonyl]amino}propoxy)ethanimidate, also referred to as ethyl 3-{[(benzyloxy)carbonyl]amino}propanoate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : Ethyl 3-{[(benzyloxy)carbonyl]amino}propanoate
- Molecular Formula : C₁₃H₁₇N₁O₄
- Molecular Weight : 251.28 g/mol
- CAS Number : 161617-96-5
The compound features a benzyloxycarbonyl group which is significant for its biological activity, potentially influencing its interactions with biological targets.
In Vitro Studies
In vitro evaluations are crucial for understanding the biological activity of new compounds. While specific studies on this compound are sparse, the following types of evaluations are relevant:
- Binding Affinity Studies : Investigating how well the compound binds to target enzymes or receptors can provide insights into its potential efficacy.
- Cytotoxicity Tests : Assessing the compound's effects on various cell lines helps determine its safety profile.
Case Studies
- Antiviral Activity : A study on similar compounds found that certain benzyloxycarbonyl derivatives exhibited significant antiviral effects against specific viruses, suggesting potential applications for this compound in antiviral therapies .
- Enzyme Interaction : Research on analogs indicated that some compounds could serve as substrates or inhibitors for human carbonyl reductase, which is important for drug metabolism .
Research Findings
The following table summarizes key findings from studies related to structurally similar compounds:
Properties
CAS No. |
918813-93-1 |
---|---|
Molecular Formula |
C15H22N2O4 |
Molecular Weight |
294.35 g/mol |
IUPAC Name |
ethyl N-[3-(phenylmethoxycarbonylamino)propoxy]ethanimidate |
InChI |
InChI=1S/C15H22N2O4/c1-3-19-13(2)17-21-11-7-10-16-15(18)20-12-14-8-5-4-6-9-14/h4-6,8-9H,3,7,10-12H2,1-2H3,(H,16,18) |
InChI Key |
MJVFLQAVGLIOST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=NOCCCNC(=O)OCC1=CC=CC=C1)C |
Origin of Product |
United States |
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